molecular formula C20H23N5OS B4170757 N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B4170757
M. Wt: 381.5 g/mol
InChI Key: WSMCIPZWVXJOHZ-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as compound 1, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it an interesting target for further investigation.

Mechanism of Action

The exact mechanism of action of N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 1 is not yet fully understood. However, studies have suggested that this N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide may act as a positive allosteric modulator of certain ion channels, which could explain its effects on neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 1 has various biochemical and physiological effects. For example, this N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to increase the release of certain neurotransmitters in the brain, which could have implications for the treatment of depression and other mood disorders. Additionally, N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 1 has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 1 in lab experiments is that it is relatively easy to synthesize. Additionally, this N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have a high degree of selectivity for certain ion channels, which makes it a useful tool for studying the function of these channels. However, one of the limitations of using N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 1 is that its effects on ion channels may be influenced by other factors, such as the presence of other N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamides in the experimental system.

Future Directions

There are several future directions for research on N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 1. One area of research that could be explored is the potential use of this N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide in the treatment of neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 1 and its effects on ion channels. Finally, studies could be conducted to investigate the potential use of this N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide in the treatment of other diseases, such as inflammatory diseases and cancer.
Conclusion:
In conclusion, N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 1 is a chemical N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide that has been studied for its potential use in scientific research. This N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have various biochemical and physiological effects, which make it an interesting target for further investigation. While there are still many unanswered questions about the mechanism of action of N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 1, this N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has the potential to be a useful tool in the study of ion channels and their role in disease.

Scientific Research Applications

Compound 1 has been studied for its potential use in various scientific research applications. One of the areas of research where this N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has shown promise is in the field of neuroscience. Studies have shown that N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 1 has the ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-4-14(2)16-9-11-17(12-10-16)21-19(26)13-27-20-22-23-24-25(20)18-8-6-5-7-15(18)3/h5-12,14H,4,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMCIPZWVXJOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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